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Compound of Interest

Compound Name: 1-Phenylcyclobutylamine

Cat. No.: B101158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-
Phenylcyclobutylamine, a compound of interest in medicinal chemistry and pharmacology.

While specific experimental spectra for this compound are not readily available in public

databases, this document outlines the expected spectroscopic characteristics based on its

chemical structure and provides detailed experimental protocols for Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 1-Phenylcyclobutylamine
based on its structural features and typical values for similar chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 7.20 - 7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 2.40 - 2.60 Multiplet 2H
Cyclobutane protons

(α to phenyl)

~ 1.80 - 2.00 Multiplet 2H

Cyclobutane protons

(β to phenyl, geminal

to other β)

~ 1.60 - 1.80 Multiplet 2H
Cyclobutane protons

(β to phenyl)

~ 1.50 Singlet (broad) 2H Amine protons (-NH₂)

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 145 Quaternary aromatic carbon (C-phenyl)

~ 128 Aromatic CH

~ 127 Aromatic CH

~ 126 Aromatic CH

~ 60 Quaternary cyclobutane carbon (C-NH₂)

~ 35 Cyclobutane CH₂ (α to phenyl)

~ 18 Cyclobutane CH₂ (β to phenyl)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3400 - 3250
Medium, sharp (doublet for

primary amine)
N-H stretch (amine)[1]

3100 - 3000 Medium Aromatic C-H stretch[2]

2950 - 2850 Medium to Strong
Aliphatic C-H stretch

(cyclobutane)[3]

1600, 1475 Medium to Weak C=C stretch (aromatic ring)[4]

1650 - 1550 Medium N-H bend (amine)[5]

770 - 730 & 720 - 680 Strong
C-H out-of-plane bend

(monosubstituted benzene)[6]

Mass Spectrometry (MS)
The mass spectrum of an amine like 1-Phenylcyclobutylamine will exhibit an odd molecular

weight due to the presence of a nitrogen atom.[7]

m/z Ratio Fragmentation Pathway

147 Molecular ion [M]⁺

146 [M-H]⁺

118 Loss of ethylene from the cyclobutane ring

91 Tropylium ion [C₇H₇]⁺

77 Phenyl cation [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of 1-
Phenylcyclobutylamine.

Methodology:

Sample Preparation:

For a ¹H NMR spectrum, dissolve 5-25 mg of 1-Phenylcyclobutylamine in approximately

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8]

For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is typically required.

[8]

The sample should be dissolved in a clean, dry NMR tube.

Ensure the sample is free of any solid particles by filtering it through a pipette with a small

plug of glass wool if necessary.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.[8]

Instrumental Analysis:

Place the NMR tube into the spectrometer's probe.

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called "shimming".

Acquire the ¹H spectrum using a standard pulse sequence.

For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance signal-to-noise.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Phenylcyclobutylamine.[9]

Methodology:
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Sample Preparation (Thin Film Method for Solids):

Dissolve a small amount (a few milligrams) of 1-Phenylcyclobutylamine in a volatile

solvent like methylene chloride.[10]

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]

Instrumental Analysis:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty instrument.

Acquire the sample spectrum. The instrument software will automatically subtract the

background spectrum.

The resulting spectrum will show the absorption of infrared radiation as a function of

wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-
Phenylcyclobutylamine.

Methodology:

Sample Preparation (for Electrospray Ionization - ESI):

Dissolve a small amount of the sample in an organic solvent such as methanol or

acetonitrile to a concentration of approximately 1 mg/mL.[11]

Further dilute this solution to a final concentration of about 10-100 micrograms per mL.[11]

The solution must be free of any particulate matter and inorganic salts.[11]

Instrumental Analysis:
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The sample solution is introduced into the mass spectrometer.

In the ion source (e.g., ESI), the molecules are ionized.

The resulting ions are separated in the mass analyzer based on their mass-to-charge

(m/z) ratio.

The detector records the abundance of each ion, generating a mass spectrum. The

presence of nitrogen in an amine can be identified by its odd molecular weight.[7]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Phenylcyclobutylamine.
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Caption: General workflow for the spectroscopic analysis of 1-Phenylcyclobutylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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